molecular formula C12H9IN2O7 B1200108 NIP-O-succinimide

NIP-O-succinimide

Cat. No. B1200108
M. Wt: 420.11 g/mol
InChI Key: ZGRJDGSLCNYUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-hydroxy-5-iodo-3-nitrophenyl)acetoxy)pyrrolidine-2,5-dione is the ester formed between N-hydroxysuccinimide and (4-hydroxy-5-iodo-3-nitrophenyl)acetic acid. It is a N-hydroxysuccinimide ester and a member of 2-nitrophenols. It contains a (4-hydroxy-3-iodo-5-nitrophenyl)acetyl group. It derives from a (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid.

Scientific Research Applications

  • Biological Activities of Succinimide Derivatives : Succinimides, including NIP-O-succinimide derivatives, show diverse therapeutic applications in pharmacological practices. They have been used as anticonvulsants, anti-inflammatory, antitumor, and antimicrobial agents. Additionally, they function as 5-HT receptor ligands and enzyme inhibitors (Zhao et al., 2020).

  • T Cell Responses to Nitrophenyl Acetyl : Research has shown that NIP-O-succinimide, among other derivatives, can elicit specific T cell responses. This is significant in understanding immune system reactions and could have implications in immunological research and therapy (Sunday et al., 1980).

  • Inhibition of Phosphodiesterase Enzymes : NIP-O-succinimide derivatives have been studied for their effect on the activity of cyclic guanosine monophosphate (cGMP) phosphodiesterases. This is important in the field of medicinal chemistry, especially for the development of drugs targeting cardiovascular diseases and erectile dysfunction (Tat’yanenko et al., 2020).

  • Applications in Organic Synthesis and Catalysis : Succinimide derivatives, including NIP-O-succinimide, are used as catalysts in various organic reactions. This has implications for synthetic chemistry, particularly in the development of new synthetic methodologies and catalysts (Abedini et al., 2022).

  • Anticonvulsant Activity and Neurotoxicity Prediction : Succinimides are important in antiepileptic drug research. Studies focusing on the multitasking quantitative structure-activity relationships (QSAR) modeling of succinimide derivatives, including NIP-O-succinimide, aid in predicting their anticonvulsant activity and neurotoxicity, which is crucial for drug development (Antanasijević et al., 2017).

properties

Product Name

NIP-O-succinimide

Molecular Formula

C12H9IN2O7

Molecular Weight

420.11 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetate

InChI

InChI=1S/C12H9IN2O7/c13-7-3-6(4-8(12(7)19)15(20)21)5-11(18)22-14-9(16)1-2-10(14)17/h3-4,19H,1-2,5H2

InChI Key

ZGRJDGSLCNYUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C(=C2)I)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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